molecular formula C17H11N3O2 B5278523 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline CAS No. 5955-26-0

1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B5278523
CAS No.: 5955-26-0
M. Wt: 289.29 g/mol
InChI Key: HJPMCRSXEXTVRQ-UHFFFAOYSA-N
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Description

| 1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline is a synthetic chemical compound recognized in research as a benzodiazepine receptor ligand. Its core research value lies in its interaction with the GABA-A receptor complex, a primary target for neuropharmacological studies. This interaction makes it a compound of interest for investigating the modulation of inhibitory neurotransmission in the central nervous system. Researchers utilize this compound to probe the structure and function of benzodiazepine binding sites and to study potential mechanisms underlying anxiety, sleep disorders, and seizure activity in preclinical models. The molecular structure, which integrates a benzodioxole moiety with a triazoloquinoline scaffold, is key to its binding affinity and selectivity. Available with a documented Certificate of Analysis, this product is intended for research applications in analytical chemistry, neuroscience, and drug discovery. It is supplied as a solid and requires proper handling in a controlled laboratory setting. This product is labeled with the CAS Number 866541-93-7 and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c1-2-4-13-11(3-1)6-8-16-18-19-17(20(13)16)12-5-7-14-15(9-12)22-10-21-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPMCRSXEXTVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347782
Record name 1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5955-26-0
Record name 1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Coupling of Benzodioxole and Triazole: The benzodioxole and triazole moieties are coupled using a palladium-catalyzed cross-coupling reaction.

    Formation of the Quinoline Ring: The final step involves the cyclization of the intermediate product to form the quinoline ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C .

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Anticonvulsant Effects

  • 1-(1,3-Benzodioxol-5-yl) derivative: Limited direct data, but benzodioxol analogs are hypothesized to improve bioavailability over alkoxy groups due to reduced oxidative metabolism .
  • 7-(4-Fluorobenzyloxy)-4,5-dihydrotriazoloquinoline: ED50 = 11.8 mg/kg (MES test), attributed to enhanced GABAergic modulation .
  • 5-(p-Fluorophenyl)-triazoloquinoline: ED50 = 27.4 mg/kg (MES), 22.0 mg/kg (scPTZ), highlighting the importance of triazole over triazolone .
  • 8-Hexyloxy-dihydrotriazoloquinoline-1-one: ED50 = 17.17 mg/kg (MES), but triazolone derivatives generally show reduced activity .

Adenosine Receptor Antagonism

  • 8-Chloro-1-(trifluoromethyl)-triazoloquinoxaline: IC50 = 28 nM (A1 receptor), >3,000-fold selectivity over A2 .
  • 4-Amino-1-phenyl-triazoloquinoxaline: IC50 = 21 nM (A2 receptor), demonstrating substituent-dependent receptor preference .

Structure-Activity Relationship (SAR) Insights

  • Position 1 Substituents : Bulky groups (e.g., phenyl, benzodioxol) improve receptor binding but may reduce solubility. Trifluoromethyl groups enhance A1 selectivity .
  • Position 7/8 Substituents: Alkoxy/benzyloxy groups at position 7 increase anticonvulsant potency, while halogens at position 8 improve adenosine receptor affinity .
  • Core Modifications: Dihydroquinoline cores (e.g., 4,5-dihydro) reduce seizure protection compared to fully aromatic systems .

Biological Activity

1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates a benzodioxole moiety and a triazoloquinoline framework, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C17H11N3O2
  • Molecular Weight : 289.29 g/mol
  • InChIKey : HJPMCRSXEXTVRQ-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of benzodioxole and triazole exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the benzodioxole ring demonstrate efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Compound Tested Strains Activity (MIC)
1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinolineE. coli32 µg/mL
1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinolineS. aureus16 µg/mL

Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro studies demonstrate its effectiveness against common fungal pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for antifungal drug development.

Fungal Strain MIC (µg/mL)
Candida albicans0.156
Aspergillus niger0.312

Anticancer Activity

The triazoloquinoline scaffold has been associated with anticancer properties. Preliminary studies indicate that 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

The biological activity of 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
  • DNA Intercalation : Some studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells leading to cell death.

Study on Antimicrobial Activity

A study conducted by researchers on the antimicrobial efficacy of various derivatives found that 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study optimized the synthesis of the compound using Lactobacillus paracasei BD101 as a biocatalyst for high enantioselectivity in producing related compounds .

Study on Antifungal Properties

In another investigation focusing on antifungal properties, the compound was tested against multiple fungal strains with promising results indicating its potential for further development as an antifungal agent . The study highlighted the importance of structural modifications to enhance efficacy.

Q & A

Q. What are the optimized synthetic routes for 1-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]quinoline, and how can yield and purity be enhanced?

The synthesis typically involves multi-step routes, starting with cyclocondensation of hydrazine derivatives with quinoline precursors. Key steps include the formation of the triazole ring via cyclization under controlled conditions. To optimize yield and purity:

  • Use microwave-assisted synthesis to accelerate reaction kinetics and reduce side products .
  • Implement continuous flow systems for precise temperature and solvent control, improving reproducibility and scalability .
  • Purify intermediates via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) and confirm purity using HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • NMR (¹H and ¹³C) : Assign peaks to confirm the benzodioxol and triazoloquinoline moieties. For example, the benzodioxol proton signals appear as singlet(s) near δ 6.0–6.5 ppm, while triazole protons resonate at δ 8.0–9.0 ppm .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) in single crystals grown via slow evaporation in methanol/water .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₁₉H₁₂N₃O₂: expected [M+H]⁺ = 314.0926) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent variation : Replace the benzodioxol group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on target binding .
  • Core modification : Introduce heteroatoms (e.g., sulfur) into the quinoline ring to alter solubility and pharmacokinetics .
  • In vitro testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare IC₅₀ values to identify potent derivatives .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Model binding to enzymes like topoisomerase II or kinase receptors. The benzodioxol group may form π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding persistence .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under consistent conditions (pH 7.4, 37°C) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Epimerization checks : Monitor stereochemical stability via circular dichroism if chiral centers are present .

Q. What strategies improve the compound’s stability in physiological conditions?

  • pH optimization : Maintain buffers (e.g., PBS) at pH 7.0–7.4 to prevent hydrolysis of the triazole ring .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C, reconstituted in DMSO for assays .
  • Prodrug design : Mask reactive groups (e.g., esterify hydroxyl moieties) to enhance metabolic stability .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media during in vitro testing?

  • Co-solvent systems : Use ≤1% DMSO or β-cyclodextrin inclusion complexes to improve dispersion without cytotoxicity .
  • Nanoformulation : Prepare PEGylated liposomes via thin-film hydration, achieving particle sizes <200 nm (PDI <0.2) for enhanced cellular uptake .

Q. What analytical workflows validate synthetic intermediates and final products?

  • TLC monitoring : Use silica plates with UV254 detection; elute with ethyl acetate/hexane (3:7) .
  • HPLC-DAD : Apply C18 columns (5 µm, 4.6 × 250 mm) with acetonitrile/water gradients (retention time: 8–12 min) .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive materials?

The electron-rich benzodioxol group may enable applications in organic semiconductors. Characterize via:

  • UV-Vis spectroscopy : Identify absorption maxima (e.g., λₐᵦₛ ~350 nm) for optoelectronic tuning .
  • Cyclic voltammetry : Measure redox potentials to estimate HOMO/LUMO levels for device integration .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent studies : Administer 10 mg/kg intravenously in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t₁/₂, Cmax, AUC) .
  • Tissue distribution : Quantify accumulation in liver and kidneys using radiolabeled analogs (¹⁴C or ³H) .

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